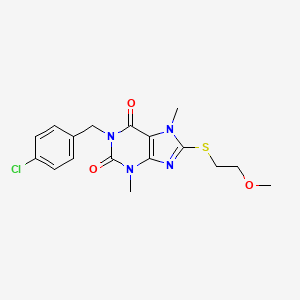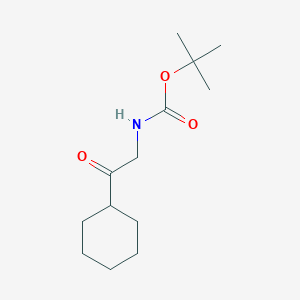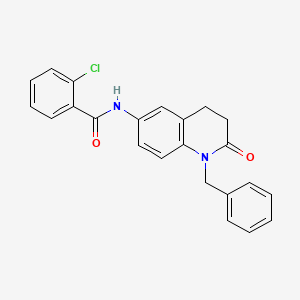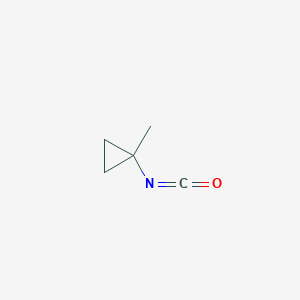
1-Isocyanato-1-methylcyclopropan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-1-methylcyclopropane is a chemical compound known for its unique structure and potential applications in various fields It features a cyclopropane ring with an isocyanate group and a methyl group attached to it
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-1-methylcyclopropane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Employed in the production of polyurethanes, which are used in coatings, adhesives, and foams.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary target of 1-Isocyanato-1-methylcyclopropane is the ethylene receptors present in various organisms . Ethylene is a plant hormone that plays a crucial role in the ripening process of fruits. The compound acts as an inhibitor of ethylene perception, thereby affecting the ripening process .
Mode of Action
1-Isocyanato-1-methylcyclopropane interacts with its targets by binding to the ethylene receptors . This binding forms an ethylene-receptor complex, which results in the inhibition of ethylene perception . This interaction leads to a delay in the fruit ripening process .
Biochemical Pathways
The compound affects the biochemical pathways associated with the ripening process of fruits. It inhibits the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and suppressed the expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene . These genes and enzymes are involved in the ethylene signaling pathway, which is crucial for fruit ripening .
Pharmacokinetics
It is known that the compound is effective at low concentrations and has a non-toxic mode of action . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 1-Isocyanato-1-methylcyclopropane’s action result in a delay in the ripening process of fruits . This delay is associated with a reduction in the activities of cell wall degrading enzymes, slower weight loss, increased fruit firmness, and retention of fruit quality like TSS, sugars etc. during ripening .
Action Environment
The action, efficacy, and stability of 1-Isocyanato-1-methylcyclopropane are influenced by several environmental factors. The compound’s effect is optimal at a concentration of 1 μl/l, with a treatment time of 12–24 h . The storage temperature also impacts the compound’s action, with optimal temperatures being 0 °C for temperate fruits or 20 °C for tropical fruits . The shelf temperature also plays a role, with 20 °C being the most effective .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with phosgene, resulting in the formation of the isocyanate group. The reaction typically occurs under controlled conditions to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, the production of 1-isocyanato-1-methylcyclopropane often involves the use of phosgene-free methods due to the toxicity of phosgene. Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming cycloaddition products.
Polymerization: It can be used as a monomer in the production of polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Various catalysts can be used to facilitate these reactions, including metal catalysts for polymerization.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Produced through polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopropene: A compound with a similar cyclopropane ring structure but different functional groups.
1-Methylcyclopropylamine: Another cyclopropane derivative with an amine group instead of an isocyanate group.
Uniqueness: 1-Isocyanato-1-methylcyclopropane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other cyclopropane derivatives. Its ability to form ureas and carbamates makes it valuable in organic synthesis and material science.
Eigenschaften
IUPAC Name |
1-isocyanato-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYORXHQVJPQLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-96-0 |
Source


|
| Record name | 1-isocyanato-1-methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
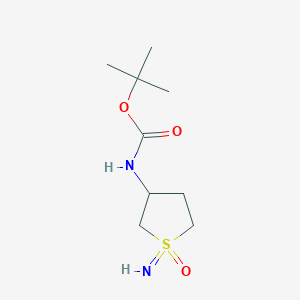
![10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2475381.png)
![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)
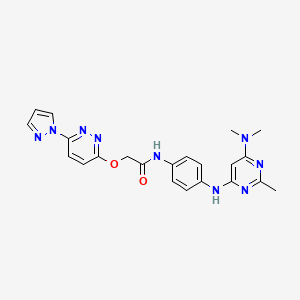
![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)

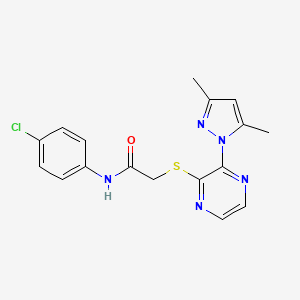
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B2475394.png)

